methyl 2-ethyl-7-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate
Description
Introduction to Chromenopyridine Scaffolds
Historical Development of Chromenopyridine Research
The exploration of chromenopyridines began with the synthesis of fused chromene-pyridine systems in the mid-20th century. Early methodologies relied on cyclocondensation reactions using salicylaldehydes and pyridine derivatives, as described in foundational studies from the 1960s. A significant advancement occurred in the 2000s with the introduction of multicomponent reactions (MCRs), enabling efficient construction of polycyclic chromenopyridines. For example, Rosati et al. pioneered methods for synthesizing amino-2H-chromenopyridine-diones, which later informed the development of derivatives like methyl 2-ethyl-7-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate. Recent innovations include solid-phase synthesis techniques that produce diverse chromenopyridine libraries with high skeletal diversity.
Chromenopyridines as Privileged Structures in Medicinal Chemistry
Chromenopyridines are classified as privileged structures due to their ability to interact with multiple biological targets. The benzopyran core, fused with a pyridine ring, provides a rigid scaffold that mimics natural product motifs, enhancing binding affinity to proteins and enzymes. For instance, chromenopyridines have shown inhibitory activity against macrophage migration inhibitory factor (MIF), phosphatidylinositol phosphate kinases, and neurodegenerative disease targets. Their versatility is further demonstrated by applications in anticancer, anti-inflammatory, and antimicrobial therapies.
Table 1: Biological Targets of Chromenopyridine Derivatives
Structural Classification of Chromeno[2,3-b]Pyridines
Chromeno[2,3-b]pyridines are defined by a benzopyran ring fused to a pyridine moiety at the 2,3-positions. Key structural features of this compound include:
- 5-Oxo Group : A ketone at position 5 stabilizes the conjugated system, enhancing electron delocalization.
- Carboxylate Ester : The methyl ester at position 3 improves solubility and bioavailability.
- Alkyl Substituents : Ethyl (C2) and methyl (C7) groups modulate lipophilicity and steric interactions.
This framework differs from chromeno[3,4-b]pyridines, which undergo recyclization to pyridopyrazinediones under specific conditions.
Significance of 5-Oxo-5H-Chromeno[2,3-b]Pyridine-3-Carboxylate Derivatives
Derivatives bearing the 5-oxo-3-carboxylate motif exhibit enhanced bioactivity due to:
- Electrophilic Reactivity : The 5-oxo group participates in hydrogen bonding with enzymatic active sites, as seen in MIF inhibition (IC50 values <10 µM).
- Structural Rigidity : The planar chromenopyridine core facilitates π-π stacking with aromatic residues in target proteins.
- Tunable Substituents : Ethyl and methyl groups at C2 and C7 optimize pharmacokinetic properties without steric hindrance.
Table 2: Structure-Activity Relationships of Selected Derivatives
| R1 (C2) | R2 (C7) | IC50 (MIF Inhibition) | Bioactivity Highlights |
|---|---|---|---|
| Ethyl | Methyl | 8.2 µM | Superior to reference ISO-1 |
| Phenyl | H | 15.4 µM | Moderate anti-inflammatory |
| H | OMe | 22.1 µM | Low kinase inhibition |
Properties
IUPAC Name |
methyl 2-ethyl-7-methyl-5-oxochromeno[2,3-b]pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO4/c1-4-13-10(17(20)21-3)8-12-15(19)11-7-9(2)5-6-14(11)22-16(12)18-13/h5-8H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZOUXGBYSKAFKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C2C(=O)C3=C(C=CC(=C3)C)OC2=N1)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49665818 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-ethyl-7-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate typically involves multi-step organic reactions. One common method starts with the condensation of 2-ethyl-3-hydroxy-4-methylpyridine with ethyl acetoacetate in the presence of a base such as sodium ethoxide. This reaction forms an intermediate, which is then cyclized using a dehydrating agent like phosphorus oxychloride to yield the chromeno[2,3-b]pyridine core structure. The final step involves esterification with methanol under acidic conditions to produce the desired methyl ester .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, industrial methods often employ more robust catalysts and automated systems to ensure consistent product quality and scalability .
Chemical Reactions Analysis
Types of Reactions
Oxidation: Methyl 2-ethyl-7-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride to reduce the carbonyl group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace leaving groups in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of alkylated or aminated derivatives.
Scientific Research Applications
Medicinal Chemistry
The chromenopyridine scaffold, to which methyl 2-ethyl-7-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate belongs, is recognized as a privileged structure in drug design. It has been associated with a wide range of biological activities, making it a valuable target for the development of new pharmaceuticals.
Key Applications:
- Anticancer Activity: Compounds within this scaffold have shown promising anticancer properties. For example, derivatives have been tested against various cancer cell lines, demonstrating the ability to inhibit cell proliferation and induce apoptosis. Specific studies have highlighted that certain derivatives exhibit low micromolar activity against melanoma and glioma cell lines, suggesting their potential as anticancer agents .
- Antimicrobial Properties: The chromenopyridine derivatives have also been evaluated for their antimicrobial effects. Some studies indicate that these compounds may possess activity against Mycobacterium tuberculosis and multidrug-resistant strains, highlighting their potential in treating infectious diseases .
The biological activity of this compound extends beyond anticancer and antimicrobial properties. Research has indicated several other beneficial effects:
Biological Activities:
- Anti-inflammatory Effects: Some derivatives have demonstrated anti-inflammatory properties, which could be beneficial in treating conditions characterized by inflammation .
- Neuroprotective Effects: There is emerging evidence that certain chromenopyridine derivatives may exhibit neuroprotective effects, making them candidates for neurological disorders .
Synthesis and Derivatives
The synthesis of this compound can be achieved through various methods that often involve multi-step reactions starting from simpler organic compounds. The flexibility in synthesis allows for the creation of a library of derivatives with altered biological activities.
Synthesis Strategies:
- Condensation Reactions: Utilizing salicylaldehydes and malononitrile under specific catalytic conditions has been reported to yield high yields of chromenopyridine derivatives .
- Microwave-Assisted Synthesis: Microwave irradiation has been employed to enhance reaction rates and yields during the synthesis of these compounds .
Case Studies
Several case studies highlight the efficacy and potential applications of this compound:
Mechanism of Action
The mechanism of action of methyl 2-ethyl-7-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to inhibit certain enzymes or receptors, thereby modulating biological pathways. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation, leading to therapeutic effects .
Comparison with Similar Compounds
Key Observations :
- Position 2: The target compound’s ethyl group at C2 contrasts with amino (NH2) groups in analogues.
- Position 7 : Methyl (target) vs. bulkier groups like isobutyl or cyclopropyl (analogues) affects steric hindrance. Smaller substituents (e.g., methyl) likely improve metabolic stability compared to halogenated or alkyne-containing derivatives .
Physicochemical and Spectral Properties
Table 2: Comparative Physicochemical Data
Key Observations :
- LogP : The target compound’s estimated LogP (~2.5) suggests moderate lipophilicity, comparable to cyclopropyl-substituted analogues (LogP 2.8) . Brominated derivatives exhibit higher LogP (3.1) due to halogen hydrophobicity .
- 1H NMR : Ethyl ester protons (e.g., δ 4.35 in compound 33) resonate downfield compared to methyl esters (expected ~δ 3.8–4.0). Aromatic protons in brominated derivatives shift upfield (δ 8.54) due to electron-withdrawing effects .
Biological Activity
Methyl 2-ethyl-7-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : CHN O
- Molecular Weight : 297.31 g/mol
- CAS Number : 1478328
The compound features a chromeno[2,3-b]pyridine core, which is known for its diverse biological activities. The unique structural characteristics contribute to its reactivity and interaction with biological targets.
Antimicrobial Properties
Research indicates that chromeno[2,3-b]pyridine derivatives exhibit notable antimicrobial activity. Studies have shown that compounds within this class can inhibit the growth of various bacterial strains and fungi. For instance, derivatives similar to this compound have demonstrated effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli .
Anticancer Activity
The anticancer potential of this compound has been explored in several studies. It is believed that the mechanism of action involves the inhibition of key enzymes involved in cell proliferation and survival. For example, compounds with similar structures have been reported to inhibit topoisomerase activity, which is crucial for DNA replication and repair . In vitro studies have shown cytotoxic effects on various cancer cell lines, including breast and lung cancer cells.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may act as an inhibitor for enzymes involved in metabolic pathways related to cancer cell growth.
- DNA Interaction : Similar compounds have been shown to intercalate into DNA, disrupting replication processes.
- Antioxidant Activity : Some studies suggest that these compounds possess antioxidant properties, which may contribute to their protective effects against oxidative stress in cells .
Case Studies
- Anticancer Study : A study evaluated the effects of this compound on MCF-7 breast cancer cells. Results indicated a significant reduction in cell viability at concentrations above 10 µM, with an IC50 value suggesting potent anticancer activity .
- Antimicrobial Testing : Another investigation tested the compound against various bacterial strains. The minimum inhibitory concentration (MIC) was determined for E. coli, showing effective inhibition at concentrations as low as 25 µg/mL .
Comparative Analysis with Similar Compounds
| Compound Name | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |
|---|---|---|---|
| Methyl 2-Ethyl-7-Methyl-5-Oxo-5H-Chromeno[2,3-b]Pyridine | Moderate | High | Enzyme inhibition, DNA intercalation |
| Methyl 2-Ethyl-7-Fluoro-5-Oxo-5H-Chromeno[2,3-b]Pyridine | High | Moderate | Enzyme inhibition |
| Methyl 2-Ethyl-7-Chloro-5-Oxo-5H-Chromeno[2,3-b]Pyridine | Low | High | Antioxidant activity |
Q & A
Basic: What are the key considerations for synthesizing methyl 2-ethyl-7-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate?
The synthesis of chromeno-pyridine derivatives typically involves multi-step organic reactions. A common approach includes:
- Step 1 : Formation of the chromene ring via condensation reactions using substituted salicylaldehydes and active methylene compounds.
- Step 2 : Cyclization to form the pyridine moiety, often catalyzed by acids (e.g., acetic acid) or bases.
- Step 3 : Esterification of the carboxyl group under reflux conditions with methanol and catalytic sulfuric acid.
Critical parameters : - Temperature control (e.g., 80–110°C for cyclization steps).
- Use of inert atmospheres (N₂/Ar) to prevent oxidation of sensitive intermediates.
- Solvent selection (e.g., DMF or toluene for polar/non-polar compatibility) .
Advanced: How can reaction yields be optimized for intermediates in the synthesis of this compound?
Yield optimization requires systematic analysis of:
- Catalyst screening : Transition metals (e.g., Pd/Cu) improve coupling reactions, while Lewis acids (e.g., ZnCl₂) enhance cyclization efficiency .
- Solvent polarity : Polar aprotic solvents (DMF, DMSO) increase reaction rates for polar intermediates, while toluene minimizes side reactions in non-polar steps.
- Purification techniques : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization (ethanol/water mixtures) for isolating high-purity intermediates.
Example : A 15% yield increase was reported using Pd-catalyzed cross-coupling under anhydrous conditions compared to traditional methods .
Basic: What spectroscopic methods are essential for characterizing this compound?
- ¹H/¹³C NMR : Assigns proton environments (e.g., methyl groups at δ 2.1–2.5 ppm) and confirms ester carbonyl signals (δ 165–170 ppm).
- FT-IR : Identifies key functional groups (C=O at ~1700 cm⁻¹, C-O ester at ~1250 cm⁻¹).
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 341.1264 for C₁₈H₁₇NO₅).
Advanced validation : Single-crystal X-ray diffraction resolves stereochemistry and confirms bond lengths/angles (e.g., C=O bond length ~1.21 Å) .
Advanced: How can computational modeling predict the reactivity of this chromeno-pyridine derivative?
- DFT calculations : Optimize molecular geometry and calculate frontier orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.
- Molecular docking : Simulate interactions with biological targets (e.g., kinase enzymes) to guide pharmacological studies.
Case study : A related chromeno-pyridine derivative showed a calculated binding affinity of −8.2 kcal/mol with COX-2, aligning with experimental anti-inflammatory data .
Basic: What safety protocols are critical when handling this compound?
- PPE : Lab coat, nitrile gloves, and goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates.
- Storage : In airtight containers under inert gas (N₂) at −20°C to prevent hydrolysis of the ester group .
Advanced: How to resolve contradictions in biological activity data across studies?
- Dose-response analysis : Validate activity thresholds using standardized assays (e.g., IC₅₀ values in cancer cell lines).
- Structural analogs : Compare substituent effects (e.g., ethyl vs. methyl groups at position 2) to isolate SAR trends.
- Control experiments : Replicate studies under identical conditions (solvent, pH, temperature) to minimize variability .
Basic: What solvents are compatible with this compound for experimental applications?
- High solubility : DMSO, chloroform (10–15 mg/mL at 25°C).
- Limited solubility : Water, hexane (<0.1 mg/mL).
Note : Methanol is ideal for recrystallization but may esterify free carboxylic acids if present .
Advanced: How does the chromeno-pyridine scaffold influence photophysical properties?
- UV-Vis spectroscopy : Extended conjugation (chromene + pyridine) results in absorption at λₘₐₓ ~350 nm.
- Fluorescence : Quantum yields (Φ) up to 0.45 reported in ethanol, useful for bioimaging studies.
Mechanism : π→π* transitions enhanced by the fused ring system .
Basic: What are the common degradation pathways of this compound?
- Hydrolysis : Ester group cleavage in aqueous acidic/basic conditions (t₁/₂ = 24 hrs at pH 2).
- Oxidation : Allylic C-H bonds susceptible to radical-mediated degradation.
Mitigation : Add antioxidants (e.g., BHT) and store under anhydrous conditions .
Advanced: How to design analogs to enhance metabolic stability?
- Bioisosteric replacement : Substitute the ester group with amides (e.g., CONH₂) to resist hydrolysis.
- Halogenation : Introduce fluorine at position 7 to block CYP450-mediated oxidation.
Validation : A fluoro-analog showed a 3-fold increase in plasma half-life in murine models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
